(2Z)-2-aminobut-2-enoic acid

Total Synthesis Depsipeptides Stereoselectivity

(2Z)-2-aminobut-2-enoic acid, commonly known as Z-dehydrobutyrine (Z-Dhb), is a non-proteinogenic alpha-amino acid characterized by an exocyclic (Z)-configured double bond between its alpha and beta carbons. This unsaturated feature classifies it as a dehydroamino acid, endowing it with unique conformational rigidity that influences the secondary structure of peptides.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 20748-08-7
Cat. No. B10760049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-aminobut-2-enoic acid
CAS20748-08-7
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESCC=C(C(=O)O)N
InChIInChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2-
InChIKeyPAWSVPVNIXFKOS-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2Z)-2-Aminobut-2-enoic Acid (Z-Dehydrobutyrine): A Core Building Block for Conformationally-Constrained Peptidomimetics


(2Z)-2-aminobut-2-enoic acid, commonly known as Z-dehydrobutyrine (Z-Dhb), is a non-proteinogenic alpha-amino acid characterized by an exocyclic (Z)-configured double bond between its alpha and beta carbons [1]. This unsaturated feature classifies it as a dehydroamino acid, endowing it with unique conformational rigidity that influences the secondary structure of peptides. In nature, the (Z)-isomer is the sterically preferred and predominant form found in a vast array of bioactive peptides, including lantibiotics and microcystins, where it plays a critical role in biological activity and structural stability [2]. Its inherent electrophilicity also makes it a key intermediate for post-translational modifications and a target for bioorthogonal chemistry.

The Geometric Isomer Trap: Why (2Z)-2-Aminobut-2-enoic Acid Cannot Be Interchanged with its (E)-Isomer or Saturated Analog


The biological and synthetic utility of (2Z)-2-aminobut-2-enoic acid is fundamentally determined by its specific (Z)-configuration and unsaturation, making it non-interchangeable with its (E)-isomer, (E)-dehydrobutyrine, or the saturated analog, 2-aminobutanoic acid. The (Z)-geometry imposes a distinct conformational bias on the peptide backbone, directly influencing folding, stability, and target recognition, an effect that differs entirely from the (E)-isomer [1]. Critically, the (E)-isomer is not a simple substitute; it can dictate alternative biological activities, being a more active inhibitor in some enzymatic systems [2], or completely fail in key synthetic steps where the (Z)-isomer is essential [3]. Replacing the unsaturated Dhb with a flexible, saturated butyrine residue eliminates the conformational constraint and electrophilic reactivity necessary for bioactivity and subsequent chemical modification, underscoring the need for precise isomer procurement.

Quantitative Differentiation: Evidence for Selecting (2Z)-2-Aminobut-2-enoic Acid


Synthetic Necessity: Peptide Bond Formation at C-Terminal Dhb is Exclusively Enabled by the (Z)-Isomer

In the first total synthesis of vioprolide D, the crucial peptide bond formation at the C-terminal dehydrobutyrine (Dhb) amino acid of the northern fragment was possible exclusively with its (Z)-diastereoisomer. The (E)-isomer did not facilitate this essential macrocyclization step, demonstrating a clear functional superiority of the (Z)-configuration for sterically demanding peptide couplings [1]. After successful macrolactamization, the (Z)-double bond could be subsequently isomerized to the natural product's (E)-configuration.

Total Synthesis Depsipeptides Stereoselectivity

Conformational Bias: Calculated Energy Landscapes Distinguish Z-Dhb from E-Dhb and Dehydrovaline

A theoretical study at the B3LYP/6-311++G(d,p) level mapped the φ, ψ potential energy surfaces of model amides Ac-(Z)-ΔAbu-NHMe and Ac-(E)-ΔAbu-NHMe, revealing that the (Z)-isomer possesses distinct conformational minima and greater backbone flexibility compared to standard alanine, while differing significantly from the (E)-isomer's preferences. The study concluded that nature precisely differentiates between the two Dhb isomers, using the (Z)-form as a conformational tool to influence biological action in small cyclic peptides [1]. The quantitative energy differences are environment-dependent, with solvation polarity modulating the relative well depths.

Computational Chemistry Peptide Conformation DFT Calculations

Divergent Bioactivity: L-gamma-Glutamyl-E-Dhb is a More Potent GGT Inhibitor than its Z-Counterpart

A study comparing L-gamma-glutamyl derivatives of (Z)- and (E)-dehydrobutyrine as inhibitors of gamma-glutamyl transpeptidase (GGT) found that the (E)-isomer was a more active compound in both enzymatic inhibition and solvolysis tests [1]. While both isomers were better inhibitors than the saturated L-gamma-glutamyl-L-butyrine, their distinct activities highlight a clear structure-activity difference. This implies that for applications targeting GGT inhibition, the (E)-isomer would be preferred, and the (Z)-isomer represents a less active, but distinct, pharmacological tool.

Enzyme Inhibition gamma-Glutamyl Transpeptidase Structure-Activity Relationship

Distinct Solid-State Conformation: X-ray Structure of Ac-(Z)-ΔAbu-NHMe Confirms Theoretical Predictions

The solid-state structure of the model peptide Ac-(Z)-ΔAbu-NHMe was solved by X-ray crystallography at 85 K, providing experimental validation for the unique conformational preferences of the (Z)-Dhb residue [1]. This experimental structure serves as a definitive reference for the (Z)-isomer's preferred torsion angles and solid-state packing, which differ from those predicted and observed for the (E)-isomer or other dehydroamino acids. The availability of this precise structural data is crucial for molecular modeling and rational peptide design.

X-ray Crystallography Peptide Chemistry Structural Biology

Validated Application Scenarios for (2Z)-2-Aminobut-2-enoic Acid Based on Evidence


Total Synthesis of Conformationally-Constrained Natural Products (e.g., Vioprolides, Nisin)

For projects aiming to synthesize complex, cyclic depsipeptides like vioprolide D or polycyclic lantibiotics like nisin, (2Z)-2-aminobut-2-enoic acid is an essential, non-substitutable building block. Evidence shows that the (Z)-isomer is required for successful macrocyclization via peptide bond formation at a Dhb residue, a step where the (E)-isomer fails [1]. Procurement of this specific isomer is a prerequisite for a convergent synthetic strategy involving late-stage isomerization to the natural (E)-product.

Rational Design of Peptidomimetics with a Defined Conformational Bias

Researchers designing peptidomimetics to probe a specific biological target, such as GGT inhibitors or antimicrobial peptides, will find (Z)-Dhb indispensable. Its unique phi/psi energy landscape, validated by DFT calculations and X-ray crystallography, imposes a specific backbone geometry distinct from its (E)-isomer and saturated analog [2]. This enables the systematic exploration of how a specific, rigid structural element affects potency and selectivity, as demonstrated by the isomer-specific activity against GGT [3].

Development of Bioorthogonal Probes Targeting Dehydroamino Acids

The (Z)-dehydrobutyrine residue acts as an electrophilic handle in proteins, a product of phosphothreonine lyase activity. Studies developing chemical probes, such as nucleophilic phosphines, rely on the unique reactivity of the (Z)-Dhb alkene for selective labeling in complex biological milieu [4]. Using the defined (Z)-isomer as a standard is critical for calibrating these chemoproteomic tools, given that the (E)-isomer and dehydroalanine (Dha) exhibit different reaction kinetics and selectivity profiles.

Solid-State and Computational Modeling of Dehydropeptide Architectures

Any academic or industrial group engaged in the structural modeling of dehydroamino acid-containing peptides requires experimental benchmarks. The published X-ray crystal structure of Ac-(Z)-ΔAbu-NHMe at atomic resolution is a definitive reference for the (Z)-Dhb geometry [2]. This structure provides essential validation for force field parameters and serves as a gold standard for comparing the conformational effects of substituting the (Z)-isomer with the (E)-isomer, a saturated amino acid, or a bulkier dehydrovaline (ΔVal) residue.

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